
4-(4-((1-甲基-1H-吡唑-4-基)磺酰基)哌嗪-1-基)-6-(1H-1,2,4-三唑-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C14H17N9O2S and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 细胞毒性: 该化合物及其衍生物已对其在 BT-474、HeLa、MCF-7、NCI-H460 和 HaCaT 细胞等癌细胞系中的细胞毒活性进行了评估 . 在这些类似物中,化合物 10ec 表现出显着的细胞毒性,对 BT-474 乳腺癌细胞的 IC50 值为 0.99 ± 0.01 μM。
- 凋亡诱导: 详细的生物学研究表明化合物 10ec 诱导 BT-474 细胞凋亡。 吖啶橙/溴化乙锭 (AO/EB)、DAPI 染色和 Annexin V-FITC/碘化丙啶染色等技术证实了凋亡 .
- 集落形成抑制: 化合物 10ec 以浓度依赖性方式抑制了 BT-474 细胞的集落形成 .
- 细胞周期阻滞: 流式细胞仪分析表明,10ec 通过阻滞细胞周期在亚 G1 和 G2/M 期诱导凋亡 .
- 评估了化合物 10ec 对微管聚合的抑制作用。 分子建模研究表明它与微管的秋水仙碱结合位点结合 .
抗癌活性
微管聚合抑制
药物样性质
总之,该化合物由于其细胞毒性、凋亡诱导能力和微管聚合抑制能力,在癌症研究中具有前景。 研究人员继续探索其在药物开发和治疗策略中的潜力 . 如果您需要更多信息或其他应用,请随时提出! 😊
作用机制
Target of Action
They have been shown to have cytotoxic activity against various cancer cell lines, suggesting that they may target proteins or pathways involved in cell proliferation and survival .
Mode of Action
These compounds have been shown to inhibit tubulin polymerization, which is a crucial process for cell division . This suggests that they may exert their cytotoxic effects by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The affected pathways are likely related to cell cycle regulation and apoptosis. Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . This can trigger apoptosis, or programmed cell death .
Pharmacokinetics
In silico studies suggest that they possess drug-like properties .
Result of Action
The compounds have been shown to induce apoptosis in cancer cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining . They also inhibit colony formation in a concentration-dependent manner .
生化分析
Cellular Effects
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O2S/c1-20-8-12(7-18-20)26(24,25)22-4-2-21(3-5-22)13-6-14(17-10-16-13)23-11-15-9-19-23/h6-11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORCGMXMJUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
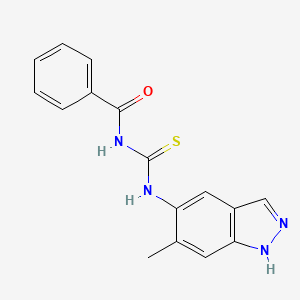
![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)
![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)
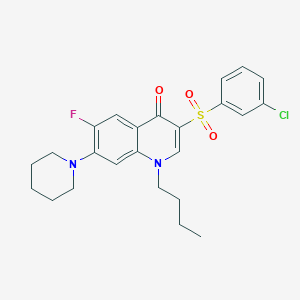
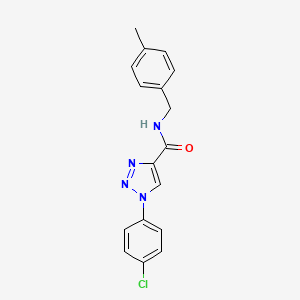

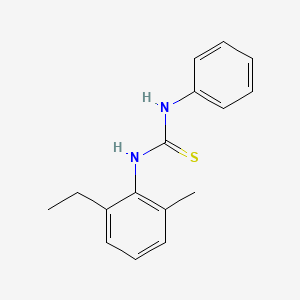
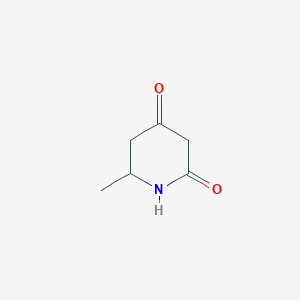
![ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2518312.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)
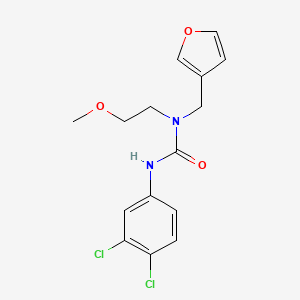
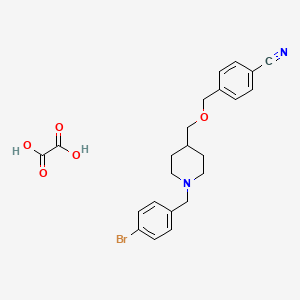
![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)
